molecular formula C22H22FIN4O3 B026301 7-Amino-8-iodoketanserin CAS No. 105554-25-4

7-Amino-8-iodoketanserin

Cat. No. B026301
M. Wt: 534.3 g/mol
InChI Key: GRIQEEZFSFFWGV-XXFZXMJFSA-N
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Description

Synthesis Analysis

The synthesis of 7-Amino-8-iodoketanserin involves the conversion of 7-amino-8-[125I]iodoketanserin to 7-azido-8-[125I]iodoketanserin by reaction with ice-cold NaNO2 and 1 M NaN3 in the dark, followed by extraction with ethyl acetate .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 7-Amino-8-iodoketanserin .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of 7-Amino-8-iodoketanserin are not explicitly mentioned in the search results .

Scientific Research Applications

  • Labeling and Binding Characteristics : 7-Amino-8-iodoketanserin, particularly in its tritiated form ([3H]-7-aminoketanserin), is a highly specific radioligand for labeling serotonin-S2 receptors in intact cells. It exhibits low nonspecific binding and slow dissociation, making it valuable for routine binding studies (Wouters et al., 1986).

  • Vesicular Monoamine Transporter (VMAT) Studies : It has been used for autoradiography of monoaminergic areas on rat brain slices and for photoaffinity labeling of the monoamine transporter in various cell types (Henry et al., 1991).

  • Monoaminergic Synaptic Vesicles : 7-Amino-8-[125I]iodoketanserin is a useful monoaminergic marker for studying the distribution of monoaminergic synaptic vesicles in the brain (Darchen et al., 1989).

  • Receptor Studies : It has been employed in studies for the identification and characterization of various receptors, including serotonin 5-HT2 receptors, alpha 1-adrenoceptors, and histamine-H1 receptors in the rat and guinea-pig brains (Schotte & Leysen, 1988).

  • Neurotransmitter Transporter Research : Research has shown that 7-Azido-8-[125I]iodoketanserin can specifically label the monoamine transporter of chromaffin granule membranes, contributing to the understanding of neurotransmitter transport (Isambert et al., 1992).

  • Photoaffinity Probe : It serves as an effective photoaffinity probe for serotonin-S2 receptors, helping identify the receptor's ligand binding site as a single polypeptide (Wouters et al., 1987).

  • Drug Interaction Studies : Ketanserin, a derivative of 7-Amino-8-iodoketanserin, has been studied for its role in blocking the subjective and neural effects of LSD, implicating the 5-HT2A receptor in LSD's neuropharmacology (Preller et al., 2018).

Safety And Hazards

There is limited information available on the specific safety and hazards associated with 7-Amino-8-iodoketanserin .

properties

IUPAC Name

7-amino-3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-8-(125I)iodanyl-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FIN4O3/c23-15-3-1-13(2-4-15)20(29)14-7-9-27(10-8-14)11-12-28-21(30)16-5-6-17(25)18(24)19(16)26-22(28)31/h1-6,14H,7-12,25H2,(H,26,31)/i24-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIQEEZFSFFWGV-XXFZXMJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C(=C(C=C4)N)I)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C(=C(C=C4)N)[125I])NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FIN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10147197
Record name 7-Amino-8-iodoketanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10147197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-8-iodoketanserin

CAS RN

105554-25-4
Record name 7-Amino-8-iodoketanserin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105554254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Amino-8-iodoketanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10147197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
JP Henry, B Gasnier, MF Isambert, F Darchen… - … Receptors and Neuronal …, 1991 - Elsevier
… 7-Amino-8-iodoketanserin and 7-azido-8-iodoketanserin have been used as iodinated ligands of the transporter, the former for autoradiography of monoaminergic areas on rat brain …
Number of citations: 4 www.sciencedirect.com
A Schotte, K de Bruyckere, PFM Janssen, JE Leysen - Brain research, 1989 - Elsevier
… Unoccupied 5-HT 2 and cq-receptors were labelled with [125I]7-amino-8-iodoketanserin ([125I]AMIK) and D 2 receptors with [12Sl]iodosulpride in horizontal rat brain section. Receptor …
Number of citations: 55 www.sciencedirect.com
V Srivastava - 2016 - shodhgangotri.inflibnet.ac.in
… radio ligands [3H]-5-HT,[3H]-8-hydroxy-2-(di-n-propylamino) tetralin ([3H]-8-OH-DPAT),[1251]-iodocyanopindolol (['251]-CYP),[3H]-mesulergine and [1251]-7-amino-8-iodoketanserin ([…
Number of citations: 3 shodhgangotri.inflibnet.ac.in
CR McKittrick, DC Blanchard, RJ Blanchard… - Biological …, 1995 - Elsevier
… Binding of [J25I]7-amino-8-iodoketanserin to 5-HT2 receptors was evaluated in layer IV of parietal cortex, dentate gyms, and CAI-CA3 and CA4 of hippocampus (Figure 2). 5-HT2 …
Number of citations: 346 www.sciencedirect.com
F Lafaille, SA Welner… - Journal of Psychiatry and …, 1991 - ncbi.nlm.nih.gov
… of 5-HT2 receptors, alpha1-adrenoceptors and histamine receptors and of tetrabenazine-displaceable ketanserin binding sites in rodent brain with [1251] 7-amino-8-iodoketanserin. Eur …
Number of citations: 41 www.ncbi.nlm.nih.gov
JE Leysen, PMF Janssen, A Schotte, WHML Luyten… - …, 1993 - Springer
… 5HT2 receptors were labelled wit [I2sI]7-amino-8iodoketanserin (0.1 riM) in the presence of prazosin (0.1 gM) to occlude aa receptors and tetrabenazine (1 gM) to occlude the biogenic …
Number of citations: 427 link.springer.com
MK Sievert - 1996 - search.proquest.com
The sequestration of neurotransmitters into presynaptic storage vesicles is an important part of the overall process of neurotransmission. The protein responsible for this sequestration is …
Number of citations: 1 search.proquest.com
L Naudon, I Leroux‐Nicollet, R Raisman‐Vozari… - Synapse, 1995 - Wiley Online Library
… (1990) Quantitative autoradiography of the rat brain vesicular transporter using the binding of 3H dihydrotetrabenzine and Iz5I7-amino-8-iodoketanserin. Neuroscience, 33:341-349. …
Number of citations: 30 onlinelibrary.wiley.com
I Leroux-Nicollet, J Costentin - Journal of Neural Transmission/General …, 1994 - Springer
… W, Scherman D (1990) Quantitative autoradiography of the rat brain vesicular monoamine transporter using the binding of 3H diydrotetrabenazine and 125I 7-amino-8-iodoketanserin. …
Number of citations: 22 link.springer.com
IILCOF RADIONUCLIDE - Radiopharmaceuticals: Chemistry and …, 2018 - books.google.com
I. INTRODUCTION: FlowVersus Receptor Binding The greatest strength of nuclear medicine lies in its ability to detect and quantitate biologic function rather than fixed anatomical …
Number of citations: 0 www.google.com

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